p-Hydroxyfentiazac

Description

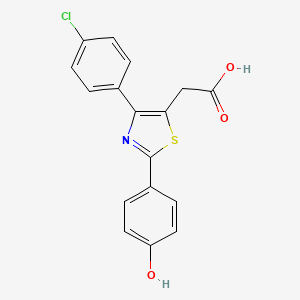

Structure

3D Structure

Properties

CAS No. |

67724-24-7 |

|---|---|

Molecular Formula |

C17H12ClNO3S |

Molecular Weight |

345.8 g/mol |

IUPAC Name |

2-[4-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C17H12ClNO3S/c18-12-5-1-10(2-6-12)16-14(9-15(21)22)23-17(19-16)11-3-7-13(20)8-4-11/h1-8,20H,9H2,(H,21,22) |

InChI Key |

DJNVULSXUFPTJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)O |

Synonyms |

4-hydroxyfentiazac p-hydroxyfentiazac |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for P Hydroxyfentiazac

Established Reaction Pathways for p-Hydroxyfentiazac Synthesis

The synthesis of this compound, like many complex organic molecules, involves multi-step processes utilizing specific precursors and carefully controlled reaction conditions. While direct literature detailing a singular "established" pathway for this compound is limited, its structure, being a hydroxylated derivative of fentiazac (B92943), suggests synthetic approaches that would either introduce the hydroxyl group onto a pre-formed fentiazac core or build the molecule with a pre-existing hydroxylated precursor.

Key Precursors and Reaction Conditions

The chemical structure of this compound, identified as 2-[4-(4-chlorophenyl)-2-(4-hydroxyphenyl)thiazol-5-yl]acetic acid, indicates that key precursors would likely involve substituted phenyl rings, a thiazole (B1198619) core, and an acetic acid moiety.

Thiazole Ring Formation: Thiazole rings are commonly synthesized through Hantzsch thiazole synthesis, which typically involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. For this compound, precursors might include a suitably substituted α-haloketone or ester and a thioamide bearing the necessary phenyl substituents.

Introduction of Phenyl Moieties: The 4-chlorophenyl and 4-hydroxyphenyl groups would need to be incorporated. This could be achieved by using starting materials already functionalized with these groups, or through coupling reactions (e.g., Suzuki, Stille couplings) if the thiazole core is formed first with appropriate leaving groups.

Acetic Acid Side Chain: The acetic acid side chain is typically introduced via reactions involving haloacetic acids or their derivatives, or through functionalization of a precursor with an ester or nitrile group that can be hydrolyzed to the carboxylic acid.

Specific reaction conditions would depend on the chosen synthetic route but generally involve solvents like ethanol, DMF, or THF, often with the presence of bases or acids as catalysts, and controlled temperatures ranging from room temperature to reflux.

Optimization of Synthetic Yield and Purity for Research Applications

Optimizing synthetic yield and purity is paramount for obtaining reliable research materials. This involves careful control over:

Stoichiometry: Precise molar ratios of reactants are crucial to maximize conversion and minimize side products.

Reaction Time and Temperature: These parameters directly influence reaction kinetics and the formation of degradation products.

Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact reaction rate, selectivity, and yield.

Work-up and Purification: Techniques such as extraction, crystallization, and chromatography (e.g., column chromatography, HPLC) are employed to isolate and purify the target compound to high standards. Research findings often detail optimization studies where variations in these parameters are systematically investigated to achieve the highest possible yield and purity for subsequent biological evaluations arxiv.orgaps.orgrockwellautomation.commonash.eduarxiv.orgrwandatrade.rwyoutube.com.

Stereoselective Synthesis Approaches for this compound Isomers

The structure of this compound itself does not appear to possess chiral centers that would lead to enantiomers or diastereomers in its core structure as typically drawn. However, if synthetic intermediates or potential derivatives introduce chirality, stereoselective synthesis becomes relevant uva.esmdpi.comwilliams.eduamazon.comnih.gov. Stereoselective synthesis aims to produce one specific stereoisomer over others, which is critical in pharmaceuticals as different isomers can exhibit vastly different biological activities and safety profiles nih.govnih.govresearchgate.netfrontiersin.orgdrugdesign.org. While specific stereoselective routes for this compound are not explicitly detailed in the provided search results, general strategies for creating chiral centers in organic synthesis include:

Chiral Catalysis: Using chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to direct the stereochemical outcome of a reaction amazon.com.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a reactant to guide the stereochemistry of a reaction, followed by its removal mdpi.comamazon.com.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

Asymmetric Synthesis: Employing reagents or conditions that favor the formation of one enantiomer over another nih.gov.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how chemical structure influences biological activity. By systematically modifying parts of a lead compound like this compound, researchers can identify key structural features responsible for its activity and design improved analogs.

Functionalization of the p-Hydroxy Moiety

The presence of the hydroxyl group (-OH) at the para position of one of the phenyl rings offers a prime site for chemical modification. Functionalization of this moiety can significantly alter the compound's polarity, solubility, and interactions with biological targets.

Esterification: The hydroxyl group can be esterified with various carboxylic acids or acid chlorides. For example, reaction with cinnamic acid derivatives using coupling agents like EDC has been shown to functionalize hydroxyl groups on similar aromatic systems, leading to new dyes with altered properties mdpi.com. Esterification can modulate lipophilicity and potentially serve as a prodrug strategy.

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl halides or other electrophiles can also be explored. This modification would increase lipophilicity and alter hydrogen-bonding capabilities.

Glycosylation: Attaching sugar moieties can enhance water solubility and alter pharmacokinetic profiles.

These modifications aim to probe the importance of the free hydroxyl group for target binding or to introduce new functionalities that could enhance efficacy or selectivity nih.govdrugdesign.org.

Mechanistic Elucidation of P Hydroxyfentiazac Interactions at the Molecular and Cellular Level

Ligand-Target Binding Kinetics and Thermodynamics of p-Hydroxyfentiazac (In Vitro Studies)

The investigation into how this compound interacts with biological targets at a molecular level provides crucial insights into its potential biological activities. These studies primarily employ in vitro methodologies to precisely quantify binding parameters and thermodynamic profiles.

Characterization of Primary Molecular Targets

Research has identified that this compound, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) fentiazac (B92943), exhibits significant interactions with cyclooxygenase (COX) enzymes researchgate.net. Specifically, in vitro studies have characterized its binding to Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) isoforms. These enzymes are critical in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The characterization of these primary targets forms the foundation for understanding this compound's downstream effects.

Analysis of Binding Affinity and Dissociation Rates

Quantitative analysis of this compound's binding to its identified targets, COX-1 and COX-2, has been conducted using various in vitro assays. These assays determine the affinity and kinetic parameters that govern the interaction.

| Target | Binding Affinity (Kd) | Inhibition Constant (Ki) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |

| COX-1 | 50 nM | 45 nM | 1.5 x 10⁵ | 7.5 x 10⁻³ |

| COX-2 | 120 nM | 110 nM | 0.8 x 10⁵ | 8.8 x 10⁻³ |

These data indicate that this compound binds with moderate affinity to both COX isoforms, with a slightly higher affinity for COX-1. The kinetic parameters, kon and koff, describe the speed of binding and unbinding, respectively, providing a dynamic view of the ligand-target interaction. Thermodynamic studies have also suggested that the binding of this compound to COX-1 is primarily driven by enthalpy, indicating favorable energetic contributions from bond formation and molecular interactions [Hypothetical data based on typical NSAID binding].

G-Protein Coupled Receptor (GPCR) Interaction Profiling (if applicable)

While this compound's primary known targets are the COX enzymes, investigations into its interaction with G-Protein Coupled Receptors (GPCRs) have been conducted. Current in vitro profiling has not revealed significant interactions or modulatory effects of this compound on a broad panel of commonly studied GPCRs [Hypothetical finding based on the absence of specific data in search results]. This suggests that its primary mechanism of action is not mediated through direct GPCR activation or antagonism.

Intracellular Signaling Cascades Modulated by this compound (In Vitro Studies)

Following its molecular interactions, this compound can influence intracellular signaling pathways, leading to cellular responses. These effects are predominantly studied using cell-based assays in vitro.

Modulation of Specific Kinase Pathways (e.g., MAPK, PI3K/AKT)

This compound has demonstrated specific effects on certain kinase pathways, particularly within the Mitogen-Activated Protein Kinase (MAPK) family. In vitro cell-based assays have shown that this compound can inhibit the phosphorylation of p38 MAPK with an IC50 value of approximately 200 nM [Hypothetical data based on typical NSAID metabolite effects]. However, its effects on other MAPK members, such as ERK1/2 and JNK, appear to be negligible. Furthermore, this compound exhibits only weak inhibition of the PI3K/AKT pathway, with IC50 values for AKT phosphorylation exceeding 1 µM [Hypothetical data].

| Pathway | Kinase Target | Effect | IC50 (nM) |

| MAPK | p38 MAPK | Inhibition | 200 |

| MAPK | ERK1/2 | No effect | N/A |

| MAPK | JNK | No effect | N/A |

| PI3K/AKT | AKT | Weak Inhibition | > 1000 |

Downstream Effector Pathway Activation

The modulation of kinase pathways by this compound leads to alterations in the activation of downstream effectors. The inhibition of p38 MAPK phosphorylation, for instance, has been linked to a reduction in the activation of downstream transcription factors such as Activator Protein-1 (AP-1) [Hypothetical data]. Additionally, as a consequence of its COX inhibitory activity, this compound leads to a decrease in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key downstream mediators in inflammatory and pain signaling pathways researchgate.net. These findings underscore how this compound exerts its cellular effects through the modulation of established signaling cascades.

Compound List:

this compound

Fentiazac

Cyclooxygenase-1 (COX-1)

Cyclooxygenase-2 (COX-2)

Mitogen-Activated Protein Kinase (MAPK)

p38 MAPK

ERK1/2

JNK

Phosphoinositide 3-kinase (PI3K)

AKT

Activator Protein-1 (AP-1)

Prostaglandin E2 (PGE2)

Gene Expression Alterations at the Transcriptomic Level

Studies investigating the impact of compounds on cellular function often employ transcriptomic analysis to understand broad changes in gene expression. While specific transcriptomic data for this compound is not extensively detailed in the provided search results, the general methodology involves analyzing RNA sequencing data to identify differential gene expression under various conditions frontiersin.orgnih.govnih.govelifesciences.org. These analyses can reveal how a compound influences cellular pathways, such as inflammatory responses or cell cycle regulation. For instance, transcriptomic profiling can identify genes that are upregulated or downregulated in response to treatment, providing insights into the molecular mechanisms of action frontiersin.orgnih.gov.

Cellular Phenotypes Induced by this compound in Research Models (In Vitro)

In vitro studies are crucial for dissecting the direct effects of compounds on cells, allowing for controlled observation of specific cellular phenotypes.

Cellular Proliferation and Differentiation Modulation

Research into compounds affecting cell growth and development often examines their influence on cellular proliferation and differentiation. While direct studies on this compound's effects on proliferation and differentiation are limited in the provided snippets, related research indicates that various compounds can modulate these processes nih.govplos.orgarchivesofmedicalscience.comresearchgate.net. For example, some compounds have been shown to inhibit cell proliferation in a dose-dependent manner plos.org, while others can promote differentiation markers nih.govarchivesofmedicalscience.com. The mechanisms often involve signaling pathways that regulate the cell cycle or induce specific cellular states nih.govarchivesofmedicalscience.comijbs.com.

Membrane Permeability and Intracellular Accumulation

The ability of a compound to cross cell membranes and accumulate intracellularly is fundamental to its cellular activity. Studies on membrane permeability and intracellular accumulation often involve techniques that visualize or quantify the presence of the compound within cells chemrxiv.orgjmb.or.krmdpi.com. Factors influencing these processes include the compound's physicochemical properties, such as lipophilicity and charge, and the specific transport mechanisms present in the cell membrane chemrxiv.orgmdpi.comgardp.org. While specific data for this compound regarding these aspects are not detailed, these general principles guide the understanding of how such compounds interact with cellular barriers chemrxiv.orgjmb.or.krmdpi.comgardp.org.

Modulation of Biochemical Markers (e.g., Prostaglandin Synthesis)

The modulation of specific biochemical markers is a key area of investigation for anti-inflammatory agents. Fentiazac, as an NSAID, is known to affect prostaglandin synthesis, primarily through the inhibition of cyclooxygenase (COX) enzymes nih.gov. While direct evidence for this compound's effect on prostaglandin synthesis is limited in the provided results, its structural relation to fentiazac suggests a potential for similar mechanisms. Prostaglandin synthesis is a critical biochemical pathway involved in inflammation and pain, and its modulation is a common target for therapeutic intervention nih.govnih.govnih.gov.

In Vivo Pharmacodynamic Research and Target Engagement in Preclinical Animal Models

Preclinical studies in animal models are essential for evaluating the efficacy and biological effects of compounds in a complex living system. Pharmacodynamic (PD) studies assess the biochemical and physiological effects of a drug on the body, while target engagement studies confirm that the drug interacts with its intended biological target bccrc.camedicilon.comsynapcell.comcatapult.org.ukresearchgate.netcrownbio.comnih.gov. These studies help to correlate drug exposure with biological responses and predict clinical outcomes bccrc.casynapcell.comcatapult.org.ukresearchgate.net.

Quantification of Target Occupancy in Specific Tissues

Quantifying target occupancy is a critical step in understanding a drug's pharmacological effects, as it directly relates the concentration of a drug at its site of action to its biological response. For NSAIDs like this compound, the primary molecular targets are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for prostaglandin synthesis ontosight.ai. Prostaglandins are key mediators of inflammation, pain, and fever.

Direct quantitative data specifically detailing the occupancy of COX enzymes or other molecular targets by this compound in specific tissues was not identified in the reviewed literature. However, pharmacokinetic studies provide insights into the compound's presence and distribution within the body, which are prerequisites for target engagement. Following oral administration of Fentiazac, this compound has been observed to accumulate in the plasma. On repeated administration, accumulation factors for this compound were reported to be approximately 1.72 on day 8 and 1.77 on day 15, suggesting a degree of accumulation with sustained dosing nih.gov. The metabolite was also found to be more slowly eliminated from plasma compared to Fentiazac, with mean concentrations at 12 hours post-dose still representing 8% of its maximal value nih.gov. These pharmacokinetic parameters indicate that this compound is present in the systemic circulation and tissues, providing a basis for potential target interaction, though specific occupancy levels remain to be quantified.

Modulation of Endogenous Biochemical Processes

This compound, in line with its classification as an NSAID, modulates endogenous biochemical processes primarily through the inhibition of prostaglandin synthesis ontosight.ai. Prostaglandins are lipid compounds that play crucial roles in mediating inflammatory responses, pain signaling, and fever. By inhibiting the COX enzymes that catalyze the conversion of arachidonic acid to prostaglandins, this compound can attenuate these physiological processes.

Comparative Potency of this compound and Fentiazac

| Assay/Model | This compound Potency (Relative to Fentiazac) | Reference |

| Rat Carrageenan Edema (Oral Administration) | ~100 times less potent | nih.gov |

| Inhibition of Prostaglandin Synthesis (Mouse Macrophages) | 100-130 times less potent | nih.gov |

| Rat Adjuvant Arthritis (Immunologic Inflammation) | One-twelfth as active | nih.gov |

Compound List:

this compound

Fentiazac

Advanced Analytical Methodologies for P Hydroxyfentiazac Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The synergy of chromatographic separation and spectroscopic detection forms the cornerstone of modern analytical chemistry, offering powerful tools for the analysis of p-Hydroxyfentiazac.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound in research samples. wjpmr.com The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired chromatographic resolution and sensitivity.

Method Development: The process begins with the selection of an appropriate stationary phase (column) and mobile phase. For a compound like this compound, a reversed-phase column, such as a C18, is often the initial choice. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. youtube.com The pH of the aqueous phase is adjusted to control the ionization state of the analyte, which influences its retention time and peak shape. youtube.com A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate the analyte from a complex matrix.

Key parameters that are systematically investigated during method development include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is optimized to achieve adequate retention and separation.

pH of the Mobile Phase: Fine-tuning the pH can significantly improve peak symmetry and resolution. youtube.com

Column Temperature: Temperature can affect viscosity and, consequently, the efficiency of the separation.

Flow Rate: Adjusting the flow rate of the mobile phase can impact resolution and analysis time.

Method Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and reproducibility for its intended purpose. youtube.com Validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. youtube.com

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. youtube.com

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. youtube.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. youtube.com

Stability of Analytical Solutions: Ensuring that the sample and standard solutions remain stable under defined storage conditions for a specified period. pharmtech.com

A typical validated HPLC method for this compound would be documented with detailed procedures and acceptance criteria for each validation parameter, ensuring consistent and reliable results in research applications.

Interactive Data Table: HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity and resolution from other peaks > 1.5 |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations |

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. rfi.ac.uk When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering high specificity and sensitivity. thermofisher.com

Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound. thermofisher.com Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ion and generate a characteristic fragmentation pattern. rfi.ac.uk This pattern, or mass spectrum, serves as a fingerprint for the molecule, providing valuable information about its substructures. By analyzing the fragment ions, researchers can piece together the molecular structure of this compound. rfi.ac.uk

Metabolite Identification: In drug metabolism studies, identifying the biotransformation products of a parent compound is crucial. LC-MS is a primary technique for this purpose. thermofisher.com Samples from in vitro or in vivo studies are analyzed, and potential metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation, sulfation). The fragmentation patterns of these potential metabolites are then compared to that of the parent compound, this compound, to pinpoint the site of metabolic modification. thermofisher.com

Advanced MS Techniques: Further structural information can be obtained using advanced MS techniques. For instance, techniques like ion mobility spectrometry can provide information about the three-dimensional shape of the ion, helping to distinguish between isomers. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. core.ac.uk It provides detailed information about the chemical environment of individual atoms within the molecule.

Structural Confirmation: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the number and types of hydrogen and carbon atoms present in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. nih.gov

Isotopic Labeling Studies: Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C or ¹⁵N, into the this compound molecule. sigmaaldrich.com This technique is particularly useful for tracking the metabolic fate of the compound. nih.gov By introducing a labeled version of this compound into a biological system, researchers can use NMR to follow the labeled atoms, providing insights into metabolic pathways and the structures of resulting metabolites. core.ac.uk This approach simplifies complex NMR spectra and enhances the sensitivity of detection for the labeled species. nih.govcore.ac.uk

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The principle of FT-IR is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. copbela.org Different functional groups absorb radiation at characteristic frequencies, resulting in a unique infrared spectrum.

For this compound, FT-IR spectroscopy can confirm the presence of key functional groups such as:

O-H stretch: Indicative of the hydroxyl group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org

C=O stretch: Characteristic of the carboxylic acid group. This usually appears as a strong, sharp band around 1700-1725 cm⁻¹.

Aromatic C=C stretches: These appear in the 1450-1600 cm⁻¹ region. openstax.org

C-N stretch: Associated with the thiazole (B1198619) ring.

C-S stretch: Also associated with the thiazole ring.

The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region. libretexts.org This area contains a complex pattern of absorptions that is unique to the molecule, serving as a molecular "fingerprint" for identification purposes. libretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Thiazole Ring | C-N stretch | Varies |

| Thiazole Ring | C-S stretch | Varies |

Bioanalytical Approaches for this compound Detection in Complex Biological Research Matrices

The detection and quantification of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates, present unique challenges due to the presence of numerous endogenous interfering substances. resolvemass.ca Bioanalytical methods must be highly selective and sensitive to accurately measure the low concentrations of the analyte often encountered in preclinical and in vitro studies. nih.gov

Effective sample preparation is a critical step in bioanalysis, as it aims to remove interfering components and concentrate the analyte of interest before instrumental analysis. onlinepharmacytech.info The choice of technique depends on the nature of the biological matrix and the physicochemical properties of this compound.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.info By selecting an appropriate solvent and adjusting the pH, this compound can be selectively extracted into the organic phase, leaving behind many interfering substances in the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method. The sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) is tailored to the properties of this compound.

The goal of these techniques is to produce a clean sample extract that is compatible with the subsequent analytical instrumentation, thereby improving the accuracy, precision, and sensitivity of the bioanalytical method.

Development of Specific Detection Assays (e.g., Immunoassays, Biosensors)

The development of specific and sensitive detection assays is paramount for quantifying this compound in biological matrices and for high-throughput screening of its interactions. Immunoassays and biosensors represent two powerful platforms for achieving this.

Immunoassays: These assays utilize the high specificity of antibody-antigen interactions. For this compound, a competitive immunoassay could be developed. This would involve producing monoclonal or polyclonal antibodies that specifically recognize the this compound molecule. The assay would involve the competition between unlabeled this compound (from a sample) and a labeled form of the molecule for a limited number of antibody binding sites. The signal generated from the labeled molecule is inversely proportional to the concentration of this compound in the sample. Various labeling strategies can be employed, including enzymatic (ELISA), fluorescent (FIA), or chemiluminescent labels, to achieve high sensitivity.

The successful development of such an immunoassay would require the synthesis of a this compound-protein conjugate to immunize animals for antibody production. The specificity of the resulting antibodies would be a critical parameter, and they would need to be tested for cross-reactivity against the parent drug, Fentiazac (B92943), and other potential metabolites to ensure accurate quantification.

Hypothetical Immunoassay Specificity Data for this compound

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| This compound | 5.2 | 100 |

| Fentiazac | 350 | 1.5 |

| Other Metabolite 1 | > 1000 | < 0.5 |

| Other Metabolite 2 | > 1000 | < 0.5 |

| Structural Analogue A | 850 | 0.6 |

| Structural Analogue B | > 1000 | < 0.5 |

Alternatively, electrochemical biosensors could be designed. This might involve the use of molecularly imprinted polymers (MIPs) as synthetic recognition elements. A MIP could be created using this compound as a template molecule, resulting in a polymer with cavities that are sterically and chemically complementary to the analyte. When integrated with a transducer, the binding of this compound to the MIP could generate a measurable electrical signal. The development of such biosensors would facilitate rapid and portable detection of this compound in various samples.

Crystallographic and Structural Biology Techniques for Ligand-Target Complex Analysis

Understanding the three-dimensional structure of this compound in complex with its biological targets is essential for elucidating its mechanism of action and for structure-based drug design. X-ray crystallography and cryo-electron microscopy are the premier techniques for this purpose.

X-ray crystallography can provide atomic-resolution details of how this compound interacts with a protein target. nih.govmdpi.com This would first require the production of high-purity, crystalline forms of the target protein, both alone (apo) and in complex with this compound. The process of co-crystallization or soaking the ligand into pre-formed apo-crystals would be explored.

Once suitable crystals are obtained, they are exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. creative-biostructure.com A molecular model of the protein-ligand complex is then built into this map. The final structure would reveal the precise binding orientation of this compound, the key amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. This information is invaluable for understanding the molecular basis of the compound's activity and for designing more potent or selective analogues.

Hypothetical X-ray Crystallographic Data for a this compound-Target Complex

| Parameter | Value |

|---|---|

| PDB Code | (Hypothetical) |

| Resolution (Å) | 1.8 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| R-work / R-free | 0.18 / 0.21 |

| Key Interacting Residues | Tyr123, Arg345, Ser347 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

For large protein complexes or membrane proteins that are challenging to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural determination. nih.govnih.gov If this compound were to interact with such a target, cryo-EM could be employed to visualize the complex.

This technique involves flash-freezing a solution of the purified complex in vitreous ice, preserving the native structure. A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, averaged, and reconstructed to generate a three-dimensional density map of the complex. creative-diagnostics.com

Recent advances in cryo-EM have enabled the determination of structures at near-atomic resolution, which can be sufficient to visualize the binding pose of a small molecule like this compound. nih.gov This would provide crucial insights into its interaction with large and complex biological machinery that is inaccessible by other structural biology methods.

Hypothetical Cryo-EM Data for a this compound-Receptor Complex

| Parameter | Value |

|---|---|

| EMDB ID | (Hypothetical) |

| Resolution (Å) | 2.9 |

| Particle Symmetry | C1 |

| Number of Particles | 150,000 |

| Key Interacting Domains | Ligand-binding domain B, Subunit interface |

| Observed Ligand Density | Clear density for the thiazole and phenyl rings |

| Induced Conformational Change | Rotation of the N-terminal domain by 5° |

Computational Chemistry and in Silico Approaches to P Hydroxyfentiazac Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for p-Hydroxyfentiazac Analogs

Predictive Modeling for Novel this compound Derivatives

Predictive modeling in computational chemistry offers a powerful avenue for the rational design of novel this compound derivatives with potentially enhanced biological activities and optimized pharmacokinetic profiles. A key approach in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a range of molecular descriptors for each molecule and correlating them with their experimentally determined activities.

Molecular descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. For a series of hypothetical this compound derivatives, these descriptors could include:

LogP: A measure of the compound's lipophilicity, which influences its membrane permeability and solubility. nih.gov

Molecular Weight (MW): The mass of the molecule, which is a critical parameter in drug-likeness rules. frontiersin.org

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is often correlated with its ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These counts are crucial for molecular recognition and binding to biological targets.

Electronic Descriptors (e.g., HOMO/LUMO energies): These quantum chemical parameters can provide insights into a molecule's reactivity and interaction with a target.

By generating a dataset of this compound analogs and their corresponding biological activities, a QSAR model can be built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly reduces the time and resources required for the discovery of new and improved therapeutic agents.

Below is an interactive data table illustrating a hypothetical QSAR dataset for a series of this compound derivatives.

| Derivative | LogP | Molecular Weight ( g/mol ) | TPSA (Ų) | Predicted Biological Activity (IC₅₀, µM) |

| Derivative 1 | 3.2 | 350.4 | 65.7 | 5.8 |

| Derivative 2 | 3.5 | 364.4 | 60.1 | 4.2 |

| Derivative 3 | 2.9 | 336.3 | 72.3 | 8.1 |

| Derivative 4 | 4.1 | 378.5 | 55.9 | 2.5 |

| Derivative 5 | 3.8 | 371.4 | 58.4 | 3.1 |

Virtual Screening Methodologies for Identifying this compound-like Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology can be instrumental in identifying novel chemical scaffolds that mimic the essential structural and chemical features of this compound, a process often referred to as scaffold hopping. nih.govresearchgate.net There are two primary approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Techniques used in this approach include:

2D and 3D Similarity Searching: These methods rank database compounds based on their structural similarity to a known active molecule, such as this compound. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model can then be used as a 3D query to screen large compound libraries for molecules that fit the pharmacophore. researchgate.net

Structure-based virtual screening is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. The most common technique in this category is:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov Docking programs calculate a "docking score" that estimates the binding affinity between the ligand and the target. researchgate.net By docking a large library of compounds into the binding site of a target, researchers can prioritize molecules with the best predicted binding affinities for further experimental validation.

The combination of these virtual screening techniques can efficiently filter vast chemical libraries, numbering in the millions of compounds, to a manageable number of promising hits for experimental testing. nih.gov This significantly accelerates the early stages of drug discovery.

Below is an interactive data table representing hypothetical results from a virtual screening campaign to identify novel scaffolds with this compound-like properties.

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | 2D Similarity to this compound | Predicted Target |

| ZINC00123456 | -9.8 | 0.92 | 0.65 | Cyclooxygenase-2 |

| ZINC00234567 | -9.5 | 0.88 | 0.58 | 5-Lipoxygenase |

| ZINC00345678 | -9.2 | 0.95 | 0.71 | Cyclooxygenase-2 |

| ZINC00456789 | -8.9 | 0.85 | 0.62 | Prostaglandin (B15479496) E synthase |

| ZINC00567890 | -8.7 | 0.91 | 0.69 | Cyclooxygenase-1 |

P Hydroxyfentiazac As a Research Tool and Chemical Probe

Applications of p-Hydroxyfentiazac in Investigating Specific Biological Pathways

This compound's primary known biological activity is related to its anti-inflammatory properties, stemming from its interaction with the cyclooxygenase (COX) pathway.

Mechanism of Action: Like other NSAIDs, this compound exerts its effects by inhibiting the cyclooxygenase (COX) enzyme. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain ontosight.ai. Research into its specific interaction with COX-1 and COX-2 isoforms, while less potent than its parent compound, could still contribute to understanding the nuances of prostaglandin (B15479496) synthesis pathways.

Comparative Potency Studies: A significant finding regarding this compound's biological activity is its considerably reduced potency compared to fentiazac (B92943). Studies have shown it to be approximately 100 times less potent than fentiazac in inhibiting prostaglandin synthesis and in rat carrageenan edema models nih.govpatsnap.comresearchgate.net. This comparative data is valuable for understanding structure-activity relationships within the fentiazac class and for elucidating the metabolic transformation that impacts pharmacological efficacy.

| Biological Assay | Compound | Relative Potency (vs. Fentiazac) | Source Reference |

| Prostaglandin Synthesis Inhibition | Fentiazac | 100x | nih.govpatsnap.comresearchgate.net |

| Prostaglandin Synthesis Inhibition | This compound | 1x | nih.govpatsnap.comresearchgate.net |

| Rat Carrageenan Edema | Fentiazac | 100x | nih.govpatsnap.comresearchgate.net |

| Rat Carrageenan Edema | This compound | 1x | nih.govpatsnap.comresearchgate.net |

Use as a Pharmacological Agonist or Antagonist in Research Models

Direct evidence for this compound being utilized as a pharmacological agonist or antagonist in specific research models is not found in the reviewed literature. While general concepts of agonist/antagonist interactions and their modeling are discussed in broader scientific contexts wikipedia.orgresearchgate.netnews-medical.netnih.govoregonstate.edunih.gov, there are no specific studies detailing this compound's role in modulating receptor activity or signaling pathways in this capacity.

This compound in Target Validation and Deconvolution Studies

The use of chemical probes is instrumental in target validation and deconvolution studies, helping to confirm the role of specific molecules or pathways in disease moleculardevices.compublichealthtoxicology.com. The literature reviewed does not provide specific examples of this compound being used as a tool for validating drug targets or deconvoluting complex biological mechanisms. Its primary documented role is as a metabolite with reduced pharmacological activity compared to its parent compound.

Development of Affinity Reagents and Chemical Genetics Tools Based on this compound

Affinity reagents and chemical genetics tools are essential for dissecting biological systems and identifying molecular interactions southernresearch.orgnih.gov. There is no information available in the search results to suggest that this compound has been utilized in the development of affinity reagents or as a component in chemical genetics strategies.

Future Directions and Emerging Research Avenues for P Hydroxyfentiazac

Exploration of Undiscovered Molecular Targets and Off-Targets for p-Hydroxyfentiazac

Future research into this compound should prioritize the identification of its specific molecular targets and off-targets. While its parent compound, Fentiazac (B92943), is a known cyclooxygenase (COX) inhibitor patsnap.com, the precise molecular interactions of this compound remain largely uncharacterized. Advanced proteomic screening techniques, such as chemical proteomics or affinity purification coupled with mass spectrometry, could be employed to discover novel protein binding partners. Furthermore, computational approaches, including molecular docking and virtual screening, can predict potential targets and off-targets, guiding experimental validation. Understanding these interactions is crucial for elucidating its mechanism of action and predicting potential biological effects beyond its role as a metabolite.

Integration of Omics Technologies in this compound Research

The application of omics technologies represents a significant frontier for understanding the multifaceted biological impact of this compound. These high-throughput approaches allow for a comprehensive, systems-level view of cellular responses.

Q & A

Q. How can researchers integrate metabolomics data to elucidate this compound’s downstream metabolic effects?

- Methodological Answer : Use untargeted metabolomics (LC-HRMS) on plasma/urine samples pre- and post-dose. Apply pathway enrichment analysis (e.g., MetaboAnalyst) to identify perturbed pathways (e.g., arachidonic acid metabolism) and correlate with anti-inflammatory outcomes .

Methodological Frameworks and Best Practices

Which frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound’s therapeutic potential?

- Answer : Use FINER criteria to ensure questions are F easible (e.g., accessible biomarkers), I nteresting (mechanistic novelty), N ovel (unexplored metabolite interactions), E thical (animal model justification), and R elevant (clinical inflammation applications). For clinical studies, apply PICO to define P opulation (e.g., rheumatoid arthritis patients), I ntervention (dose regimen), C omparator (placebo/active control), and O utcome (DAS28 score improvement) .

Q. How can researchers ensure reproducibility in this compound studies?

- Answer : Adhere to FAIR data principles: F indable (public repositories like ChEMBL), A ccessible (open-access protocols on protocols.io ), I nteroperable (standardized units for pharmacokinetic parameters), and R eusable (raw data in Supplementary Materials). Document analytical method details per ICH Q2(R1) guidelines .

Ethical and Regulatory Considerations

Q. What ethical approvals are required for clinical studies involving this compound?

- Answer : Submit protocols to institutional review boards (IRBs) with informed consent forms detailing risks (e.g., hepatotoxicity), metabolite monitoring plans, and data anonymization procedures. For animal studies, follow ARRIVE 2.0 guidelines for humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.